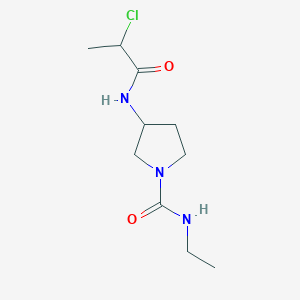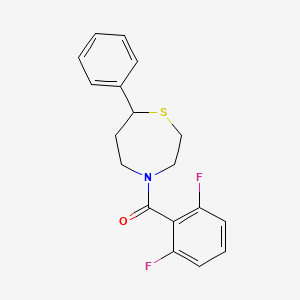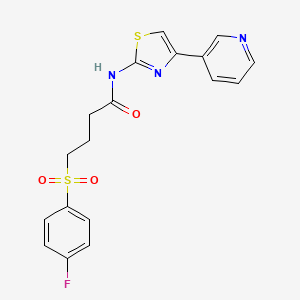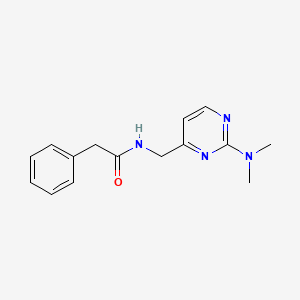
3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been found to be effective in treating various types of cancer, including breast cancer, ovarian cancer, and pancreatic cancer.
作用机制
3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). By inhibiting this process, 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide prevents cancer cells from producing the proteins necessary for cell growth and division. This ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide has been found to have other biochemical and physiological effects. For example, it has been found to increase the production of interferon-alpha, which is a protein that helps the immune system fight off viruses and cancer cells. 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide has also been found to have anti-inflammatory properties, which could potentially be useful in treating inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action. In addition, it has been found to be effective in treating various types of cancer, which makes it a promising candidate for further research. However, one limitation of using 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide in lab experiments is that it can be difficult to synthesize, which could limit its availability for research purposes.
未来方向
For research on 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide include exploring its potential as a combination therapy, investigating its potential for treating other diseases, and optimizing its synthesis method.
合成方法
The synthesis of 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide involves a series of chemical reactions. The starting material is ethyl pyrrolidine-1-carboxylate, which is reacted with ethyl chloroformate to form ethyl 2-chloro-2-oxoacetate. This intermediate is then reacted with ethylamine to form ethyl 2-amino-2-oxoacetate. The final step involves reacting ethyl 2-amino-2-oxoacetate with 2-chloropropionyl chloride to form 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide.
科学研究应用
3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide has been extensively studied for its anti-cancer properties. It has been found to be effective in inhibiting the growth of various types of cancer cells, including breast cancer, ovarian cancer, and pancreatic cancer. In addition, 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide has been found to be effective in treating cancers that are resistant to traditional chemotherapy drugs.
属性
IUPAC Name |
3-(2-chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClN3O2/c1-3-12-10(16)14-5-4-8(6-14)13-9(15)7(2)11/h7-8H,3-6H2,1-2H3,(H,12,16)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJDVZJZNYINNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(C1)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[5-(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-1H-pyrazol-1-yl]benzenecarbonitrile](/img/structure/B3007608.png)
![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(4-nitrophenyl)methoxy]pyran-4-one](/img/structure/B3007609.png)

![4-(tert-butyl)-N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B3007612.png)
![4-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B3007613.png)




![6-(2-Methoxyphenyl)-2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B3007623.png)
![2-Chloro-5-[(ethoxycarbonyl)amino]benzoic acid](/img/structure/B3007625.png)
![N-(dimethylaminomethylidene)-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B3007627.png)
![N-(3-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B3007628.png)